3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol
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Overview
Description
3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of oxetane, a four-membered cyclic ether, and contains a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-2-carbaldehyde and oxetan-3-ol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Procedure: The 5-bromopyridine-2-carbaldehyde is reacted with oxetan-3-ol in the presence of the base to form the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxyl group in the oxetane ring can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the oxetane ring to a more stable structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include reduced pyridine derivatives or modified oxetane rings.
Scientific Research Applications
3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The oxetane ring can also play a role in stabilizing the compound and enhancing its binding affinity to the target.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-2-carbaldehyde: A precursor in the synthesis of 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol.
Oxetan-3-ol: Another precursor used in the synthesis.
3-Bromopyridin-2-yl)methanamine hydrochloride: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both the bromopyridine and oxetane moieties. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(5-bromopyridin-2-yl)methyl]oxetan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-1-2-8(11-4-7)3-9(12)5-13-6-9/h1-2,4,12H,3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZFBSAWVFGHSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC2=NC=C(C=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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